molecular formula C19H18FN3O2S B3006693 (3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897468-43-8

(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B3006693
CAS No.: 897468-43-8
M. Wt: 371.43
InChI Key: YYVQWVAZUBTCOU-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and preclinical research, featuring a piperazine core linked to a 3-fluorophenyl group and a 6-methoxybenzo[d]thiazole moiety. This specific architecture is present in compounds investigated for various biological activities. The benzo[d]thiazol-2-yl-methyl-piperazine scaffold is recognized in the design of novel neuronal nitric oxide synthase (nNOS) inhibitors, which have shown a neuroprotective effect in a 6-OHDA-induced rat model of Parkinson's disease, suggesting potential applications in neurological disorder research . Furthermore, piperazine-based molecular frameworks are frequently explored as kinase inhibitors. For instance, pyrazolo[3,4-d]pyrimidine derivatives linked to a piperazine ring have been designed as potent inhibitors of FLT3, a receptor tyrosine kinase that is a validated target in acute myeloid leukemia and other cancers . The incorporation of the 3-fluorophenyl substituent is a common strategy in drug design, as fluorine atoms can influence a compound's electronic properties, metabolic stability, and binding affinity . Similarly, the methoxy group on the benzothiazole ring can modulate the molecule's physicochemical characteristics. This combination of features makes (3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone a valuable chemical tool for researchers exploring structure-activity relationships (SAR) in the development of new therapeutic agents for conditions ranging from neurological diseases to cancer. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-fluorophenyl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-25-15-5-6-16-17(12-15)26-19(21-16)23-9-7-22(8-10-23)18(24)13-3-2-4-14(20)11-13/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVQWVAZUBTCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a novel chemical entity with potential therapeutic applications. Its unique structure combines a fluorinated phenyl group and a piperazine moiety linked to a benzo[d]thiazole derivative, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure can be represented as follows:

C19H18FN3O1S\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{1}\text{S}

This structure features:

  • A 3-fluorophenyl group
  • A piperazine ring
  • A 6-methoxybenzo[d]thiazole moiety

Antimelanogenic Effects

Research has demonstrated that derivatives of piperazine, including compounds similar to (3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, exhibit significant antimelanogenic activity. For instance, studies have shown that certain piperazine derivatives act as competitive inhibitors of tyrosinase (TYR), an enzyme crucial in melanin production. These compounds can inhibit TYR activity with low IC50 values, indicating potent biological activity without cytotoxic effects on melanocytes .

CompoundIC50 (μM)Effect
Kojic Acid17.76Reference compound
Compound 260.18Competitive inhibitor

The above table summarizes the inhibitory potency of selected compounds against TYR, highlighting the superior activity of compound 26 over the reference.

The mechanism by which these compounds exert their effects involves binding to the active site of TYR, preventing substrate access and subsequent melanin synthesis. Molecular docking studies suggest that the presence of the methoxy and fluorine substituents enhances binding affinity through specific interactions within the enzyme's active site .

Synthesis and Evaluation

A study focused on synthesizing various piperazine derivatives, including (3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, evaluated their biological activities against TYR. The synthesis involved multi-step reactions starting from commercially available precursors, followed by purification processes to yield high-purity products suitable for biological testing .

Pharmacological Studies

In vitro studies demonstrated that compounds derived from this scaffold exhibit a range of biological activities, including:

  • Antimicrobial properties : Some derivatives showed effectiveness against various bacterial strains.
  • Anticancer activity : Preliminary assays indicated potential cytotoxic effects on cancer cell lines, suggesting further exploration in cancer therapeutics .

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its structural components:

  • Antidepressant Activity : The piperazine moiety is known for its antidepressant properties, potentially interacting with serotonin receptors.
  • Antimicrobial Properties : The presence of the thiazole ring enhances its interaction with microbial targets, making it a candidate for antimicrobial drug development.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although further investigation is needed to elucidate its mechanisms.

Medicinal Chemistry

The compound is being explored as a lead structure for developing new pharmacological agents targeting various diseases. Its unique structural features allow for modifications that can enhance efficacy and reduce side effects.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in understanding how different substituents on the piperazine and thiazole rings affect biological activity. This knowledge aids in optimizing compounds for better therapeutic profiles.

Mechanistic Studies

Research is ongoing to understand the mechanisms through which this compound exerts its biological effects. This includes studying its interactions at the molecular level with specific receptors or enzymes.

  • Antidepressant Activity : A study published in MDPI demonstrated that derivatives of piperazine exhibited significant antidepressant effects in animal models, suggesting similar potential for our compound due to its structural similarities .
  • Antimicrobial Efficacy : Research conducted by the Royal Society of Chemistry highlighted compounds with thiazole rings showing promising antimicrobial activity against various pathogens .
  • Anticancer Research : Preliminary findings indicate that compounds similar to (3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have shown cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms .

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural features of the target compound with related derivatives:

Compound Name Core Structure Substituents on Piperazine Heterocycle/Group Attached Key Differences Reference
(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (Target) Piperazine-methanone 6-Methoxybenzo[d]thiazol-2-yl 3-Fluorophenyl Reference compound -
4-(5-Chloro-2-methylphenyl)piperazin-1-ylmethanone (PPZ1) Piperazine-methanone 5-Chloro-2-methylphenyl 3-Fluorophenyl Chlorophenyl vs. benzothiazole
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone Piperazine-ethanone 6-Trifluoromethoxybenzo[d]thiazol-2-yl 3,4-Dimethoxyphenyl Ethanone bridge; trifluoromethoxy group
(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ec) Piperazine-methanone 4-Chlorophenylsulfonyl Imidazo[2,1-b]thiazole Sulfonyl group; imidazothiazole core
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one Piperazine-propanone 6-Fluorobenzo[d]thiazol-2-yl 4-Methoxyphenylthio Propanone bridge; thioether chain
Physicochemical Data:
Compound Type Melting Point (°C) Molecular Weight (g/mol) Yield (%) Notable Features Reference
Target Compound Not reported ~407.4* - 6-Methoxy enhances polarity -
PPZ1 () Not reported ~360.8* - Chlorophenyl increases lipophilicity
9ec () 245–247 483.0 80 Sulfonyl group improves thermal stability
15 () 269–270 410.51 72 Fluorophenyl enhances metabolic stability

*Calculated based on molecular formulas.

Enzyme Inhibition:
  • Compounds with piperazine-methanone scaffolds, such as those in and , show inhibitory activity against carbonic anhydrase (CA) and monoacylglycerol lipase (MAGL). For example, compound 9ed () has a high melting point (>350°C), suggesting stability under physiological conditions .
  • The 6-methoxy group on the benzothiazole in the target compound may enhance hydrogen bonding with enzyme active sites compared to 6-trifluoromethoxy () or 6-fluoro () derivatives .
Binding Affinity:
  • highlights that thiazole-piperazine methanones (e.g., compound 37) exhibit reversible MAGL inhibition, while carbamates act irreversibly. The target compound’s benzothiazole core may offer unique binding interactions compared to simpler thiazoles .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution: The 3-fluorophenyl group in the target compound increases lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs .
  • Piperazine Substituents: Sulfonyl groups (e.g., 9ec in ) enhance thermal stability but may reduce solubility compared to methanone-linked benzothiazoles .

Q & A

Q. Critical Parameters :

  • Catalyst loading (10 wt% in ) improves reaction efficiency.
  • TLC monitoring ensures reaction completion, and recrystallization in aqueous acetic acid enhances purity .

Basic: How can researchers verify structural integrity and purity using spectroscopic and chromatographic methods?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm piperazine protons (δ 2.5–3.5 ppm), methoxy group (δ ~3.8 ppm), and aromatic protons (δ 6.5–8.0 ppm). Compare with analogous compounds in and .
    • ¹³C NMR : Identify carbonyl carbons (δ ~165–170 ppm) and benzothiazole carbons (δ 110–160 ppm) .
  • FT-IR : Detect C=O stretches (~1650–1700 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .
  • Elemental Analysis : Validate %C, %H, %N with <0.5% deviation from theoretical values (e.g., reports 69.48% C vs. 69.21% calculated) .
  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>95%) .

Basic: What strategies improve solubility and stability of this compound in various solvents?

Answer:

  • Solvent Selection :
    • Polar solvents (DMSO, ethanol) enhance solubility for biological assays .
    • Aqueous buffers (pH 7.4) with <1% DMSO are suitable for in vitro studies .
  • Stability Optimization :
    • Store at –20°C under inert atmosphere to prevent hydrolysis of the methoxy group.
    • Lyophilization improves long-term stability for crystalline forms .

Basic: Are there known biological targets for this compound, and how should efficacy assays be designed?

Answer:
While direct data on this compound is limited, structurally related benzothiazole-piperazine derivatives show affinity for:

  • CNS Targets : Serotonin (5-HT) and dopamine receptors due to piperazine’s conformational flexibility .
  • Enzymes : Cytochrome P450 isoforms (e.g., CYP3A4) via benzothiazole interactions .

Q. Assay Design :

  • In Vitro Binding : Radioligand displacement assays using HEK-293 cells expressing recombinant receptors .
  • Enzyme Inhibition : Monitor IC₅₀ via fluorogenic substrates (e.g., CYP3A4 with 7-benzyloxy-4-trifluoromethylcoumarin) .

Advanced: How can computational modeling predict interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the methanone carbonyl and target active sites (e.g., ’s docking of benzimidazole derivatives with RMSD <2.0 Å) .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, focusing on hydrogen bonds with conserved residues (e.g., Asp113 in 5-HT₂A) .

Advanced: What side reactions occur during synthesis, and how are they mitigated?

Answer:

  • Common By-Products :
    • N-Oxidation : Piperazine ring oxidation under high-temperature aerobic conditions. Mitigate via nitrogen atmosphere .
    • Demethylation : Methoxy group cleavage in acidic conditions. Use pH-neutral catalysts (e.g., Bleaching Earth Clay) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes polar impurities .

Advanced: How should contradictions in spectroscopic or elemental analysis be resolved?

Answer:

  • NMR Discrepancies :
    • Compare coupling constants (J values) with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G**) .
    • Use HSQC/HMBC to resolve ambiguous assignments .
  • Elemental Analysis : Replicate measurements under dry conditions; discrepancies >0.5% suggest impurities (e.g., ’s 0.27% C deviation) .

Advanced: What are the effects of modifying methoxy or fluorophenyl groups on properties?

Answer:

  • Methoxy Group :
    • Electron Donation : Enhances benzothiazole’s π-π stacking with aromatic residues (e.g., replacing –OCH₃ with –NO₂ in alters solubility by 30%) .
  • Fluorophenyl :
    • Lipophilicity : Fluorine increases logP by ~0.5 units, improving blood-brain barrier penetration .
    • Meta vs. Para Substitution : Meta-fluorine (as in the target compound) reduces steric hindrance vs. para-substituted analogs .

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